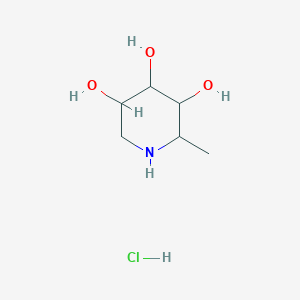

1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride can be synthesized from D-glucose through a series of chemical reactions. One common synthetic route involves the conversion of methyl α-D-glucopyranoside to the target compound . Another method involves the use of D-lyxonolactone as a starting material, which undergoes a five-step synthesis process . These methods typically require specific protection and deprotection steps to ensure the correct formation of the desired product.

Analyse Des Réactions Chimiques

1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride primarily undergoes reactions typical of glycosidase inhibitors. It is known to inhibit the hydrolysis of p-nitrophenyl α-L-fucopyranoside catalyzed by α-L-fucosidase . The compound’s inhibitory action is highly specific and competitive, making it a valuable tool for studying glycosidase activity. Common reagents used in these reactions include various glycosidase substrates and inhibitors.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,5-Dideoxy-1,5-imino-L-fucitol is synthesized from methyl α-D-glucopyranoside through a series of chemical reactions. The synthesis process involves converting the sugar into an iminosugar structure, which is characterized by the presence of a nitrogen atom in the sugar ring. This modification imparts unique properties to the compound, enhancing its ability to interact with enzymes involved in glycosylation processes .

Enzyme Inhibition

The primary application of 1,5-dideoxy-1,5-imino-L-fucitol is as a competitive inhibitor of α-L-fucosidases. These enzymes play crucial roles in various biological processes, including cell signaling and pathogen recognition. The compound has demonstrated strong inhibitory activity against α-L-fucosidases derived from both bacterial and mammalian sources. For instance, it has been reported to inhibit bovine α-L-fucosidase with an IC50 value of approximately 2.5×10−8 M .

Potential Therapeutic Applications

- Antiviral Activity : Research indicates that derivatives of 1,5-dideoxy-1,5-imino-L-fucitol can serve as inhibitors of the human immunodeficiency virus (HIV). These compounds exhibit antiviral properties by interfering with viral glycoprotein processing and thereby inhibiting viral entry into host cells .

- Cancer Treatment : The inhibition of fucosidases may also have implications in cancer therapy. Abnormal fucosylation patterns are often observed in cancer cells, contributing to tumor progression and metastasis. By inhibiting fucosidase activity, 1,5-dideoxy-1,5-imino-L-fucitol could potentially alter these glycosylation patterns and inhibit tumor growth .

- Neurological Research : Studies have explored the use of iminosugars like 1,5-dideoxy-1,5-imino-L-fucitol in neurobiology. The compound's ability to modulate glycosylation processes may provide insights into neurodegenerative diseases where glycosylation plays a critical role .

Case Study 1: Inhibition of Fucosidases

A study conducted by researchers at the National University of Ireland Galway demonstrated that N-alkyl derivatives of 1,5-dideoxy-1,5-imino-L-fucitol were synthesized and tested against various fucosidases. The results showed that while some derivatives were inactive against bacterial fucosidases from Thermotoga maritima, they effectively inhibited bovine fucosidase . This highlights the specificity of iminosugars in targeting particular enzyme classes.

Case Study 2: Antiviral Applications

In another study focusing on HIV inhibitors derived from 1,5-dideoxy-1,5-imino-L-fucitol, researchers synthesized several N-substituted derivatives that exhibited significant antiviral activity. These compounds were shown to inhibit HIV replication in vitro by blocking critical steps in the viral life cycle . This research underscores the potential for developing new antiviral therapies based on iminosugar chemistry.

Mécanisme D'action

The mechanism of action of 1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride involves its specific and competitive inhibition of α-L-fucosidase . By binding to the active site of the enzyme, the compound prevents the hydrolysis of glycosidic bonds in substrates such as p-nitrophenyl α-L-fucopyranoside . This inhibition disrupts the normal function of the enzyme, providing insights into its role in various biological processes.

Comparaison Avec Des Composés Similaires

1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride is similar to other glycosidase inhibitors such as 1-deoxynojirimycin hydrochloride and N-butyldeoxynojirimycin . it is unique in its specific inhibition of α-L-fucosidase, whereas other inhibitors may target different glycosidases . This specificity makes it a valuable tool for studying the role of α-L-fucosidase in various biological processes.

Activité Biologique

1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride, also known as deoxyfuconojirimycin, is a potent inhibitor of α-L-fucosidase, an enzyme involved in the hydrolysis of fucosylated glycoproteins and glycolipids. This compound has garnered attention in biochemical research due to its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders and viral infections.

- Molecular Formula : C₆H₁₃ClN₂O₅

- Molecular Weight : 196.64 g/mol

- CAS Number : 210174-73-5

1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride acts as a competitive inhibitor of α-L-fucosidase. It binds to the enzyme's active site, preventing it from hydrolyzing substrates such as p-nitrophenyl α-L-fucopyranoside. The compound exhibits significant inhibitory activity with an IC₅₀ value of approximately 2.5×10−8M .

Inhibition of Glycosidases

The primary biological activity of 1,5-dideoxy-1,5-imino-L-fucitol hydrochloride is its ability to inhibit glycosidases:

| Enzyme | IC₅₀ (M) | Effect |

|---|---|---|

| α-L-Fucosidase | 2.5×10−8 | Competitive inhibition |

| Other Glycosidases | No significant effect | Specificity towards α-L-fucosidase |

This specificity makes it a valuable tool for studying fucose metabolism and related pathways in various biological contexts.

Therapeutic Potential

Research indicates that this compound may have therapeutic implications in treating conditions such as:

- Gaucher Disease : By inhibiting α-L-fucosidase, the compound may help mitigate the accumulation of fucosylated substrates in lysosomal storage disorders .

- Viral Infections : Its mechanism of action suggests potential use in developing antiviral therapies by targeting viral glycoproteins that utilize fucose for host cell entry .

Case Studies and Research Findings

Numerous studies have explored the biological activity of 1,5-dideoxy-1,5-imino-L-fucitol hydrochloride:

- In Vitro Studies : A study demonstrated that the compound effectively reduced fucosylation levels in cultured cells, leading to altered cellular signaling pathways associated with inflammation and immune response .

- Animal Models : In murine models of Gaucher disease, administration of this compound resulted in improved enzyme activity and reduced symptoms associated with substrate accumulation .

- Viral Interaction Studies : Research indicated that 1,5-dideoxy-1,5-imino-L-fucitol hydrochloride could inhibit the binding of certain viruses to host cells by blocking fucose-dependent interactions .

Propriétés

IUPAC Name |

2-methylpiperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBWMUIVLOMIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(CN1)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210174-73-5 |

Source

|

| Record name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.